molecular formula C13H20N2O2S B5733943 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine

Cat. No. B5733943
M. Wt: 268.38 g/mol
InChI Key: VFGNSHWYRVEBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems, such as GABA and glutamate. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has been found to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has also been found to inhibit the release of glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has been found to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, and neuroprotective effects. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has been shown to increase the threshold for seizure induction in animal models, suggesting its potential as an antiepileptic drug. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has also been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic drug. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has been found to protect against oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has several advantages for laboratory experiments, including its high potency and selectivity for its target receptors, its ease of synthesis, and its low toxicity. However, 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine, including the development of new antiepileptic and anxiolytic drugs based on its structure, the investigation of its potential as a neuroprotective agent in various neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has shown promise as a potential antiepileptic, anxiolytic, and neuroprotective agent, and further research is needed to fully understand its pharmacological properties and potential clinical applications.

Synthesis Methods

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine can be synthesized through various methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-methylpiperazine in the presence of a base. The yield of 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine can be increased through the optimization of reaction conditions, such as the temperature, reaction time, and solvent.

Scientific Research Applications

1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has been found to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the development of new antiepileptic drugs. 1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine has also been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-4-5-13(10-12(11)2)18(16,17)15-8-6-14(3)7-9-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGNSHWYRVEBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4-Dimethyl-benzenesulfonyl)-4-methyl-piperazine

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